4-Ethylbenzyl thiocyanate

Overview

Description

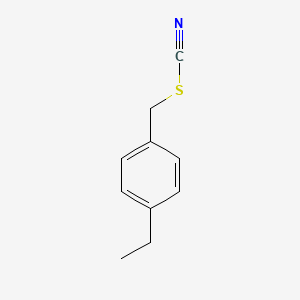

4-Ethylbenzyl thiocyanate is a chemical compound with the molecular formula C10H11NS . It contains a total of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .

Synthesis Analysis

Thiocyanate synthesis often involves a free radical reaction pathway . A strategy involving a free radical reaction pathway initiated by AIBN has been used to construct the benzylic sp3 C–SCN bond . This method overcomes the disadvantage of other strategies that involve introducing leaving groups in advance to synthesize benzyl thiocyanate compounds .Molecular Structure Analysis

The molecular structure of this compound consists of 23 atoms, including 11 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Sulfur atom .Chemical Reactions Analysis

Direct thiocyanations of benzylic compounds have been implemented. A new strategy, involving a free radical reaction pathway initiated by AIBN, was used to construct the benzylic sp3 C–SCN bond . Thiocyanation can introduce SCN groups into parent molecules for constructing SCN-containing small organic molecules .Mechanism of Action

Target of Action

Thiocyanate derivatives, which include 4-ethylbenzyl thiocyanate, are known to interact with various biological targets

Mode of Action

Thiocyanate derivatives are known to interact with their targets through various mechanisms, such as nucleophilic reactions, electrophilic reactions, and free radical reactions . These interactions can lead to changes in the target molecules, affecting their function. The specific interactions of this compound with its targets need to be investigated further.

Biochemical Pathways

Thiocyanate degradation has been reported to occur primarily via the ‘cyanate’ degradation pathway

Pharmacokinetics

Pharmacokinetics studies the behavior of a drug in the body over a period of time . Understanding the ADME properties of this compound would provide insights into its bioavailability and potential therapeutic applications.

Result of Action

Many thiocyanate derivatives show excellent antibacterial, antiparasitic, and anticancer activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, thiocyanate has a goitrogenic action since it inhibits NIS-mediated iodide uptake . .

Safety and Hazards

Future Directions

Thiocyanate is a common pollutant in various industries, and its treatment in industrial wastewater is an urgent problem to be solved . Future research should aim to improve the biochemical understanding of thiocyanate metabolism and scale up thiocyanate degradation technologies from the laboratory to a full-scale .

Biochemical Analysis

Biochemical Properties

4-Ethylbenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with cytochrome c oxidase, an essential enzyme in the electron transport chain. The interaction between this compound and cytochrome c oxidase can inhibit the enzyme’s activity, leading to disruptions in cellular respiration and energy production . Additionally, this compound can interact with other biomolecules, such as glutathione, which plays a crucial role in cellular detoxification processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of cytochrome c oxidase, leading to cellular hypoxia and cytotoxic anoxia . This inhibition can result in altered gene expression patterns and disruptions in cellular metabolism, ultimately affecting cell viability and function .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its effects on enzyme activity. This compound can bind to the active site of cytochrome c oxidase, inhibiting its activity and disrupting the electron transport chain . Additionally, this compound can interact with other enzymes and proteins, leading to changes in their activity and function. These interactions can result in alterations in gene expression and cellular metabolism, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound can result in persistent inhibition of cytochrome c oxidase and other enzymes, leading to sustained disruptions in cellular respiration and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can inhibit cytochrome c oxidase activity without causing significant toxicity . At higher doses, this compound can lead to severe toxic effects, including cellular hypoxia, cytotoxic anoxia, and organ damage . These dose-dependent effects highlight the importance of careful dosage control in experimental settings to avoid adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to sulfur and nitrogen metabolism. This compound can be metabolized by specific enzymes, such as rhodanese, which catalyzes the conversion of thiocyanate to sulfite and cyanide . Additionally, this compound can influence metabolic flux and metabolite levels by inhibiting key enzymes in cellular respiration and detoxification pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, such as organic anion transporters, and can bind to proteins like albumin in the bloodstream . These interactions influence the localization and accumulation of this compound within different cellular compartments and tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria, where it exerts its effects on cytochrome c oxidase and other mitochondrial enzymes . This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of this compound within the mitochondria is crucial for its biochemical activity and its impact on cellular respiration and metabolism .

Properties

IUPAC Name |

(4-ethylphenyl)methyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-2-9-3-5-10(6-4-9)7-12-8-11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POZPHGFBIHQFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)

![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)

![2-Bromo-N-[3-(1-pyrrolidinylcarbonyl)phenyl]-acetamide](/img/structure/B1451302.png)

![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)